

# Spectroscopic Profile of 4-Bromo-2-fluorobenzyl cyanide: A Technical Guide

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## Compound of Interest

Compound Name: *4-Bromo-2-fluorobenzyl cyanide*

Cat. No.: *B1336772*

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **4-Bromo-2-fluorobenzyl cyanide** (IUPAC Name: 2-(4-bromo-2-fluorophenyl)acetonitrile), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

## Compound Identification

Parameter	Value
Compound Name	4-Bromo-2-fluorobenzyl cyanide
IUPAC Name	2-(4-bromo-2-fluorophenyl)acetonitrile
CAS Number	114897-91-5
Molecular Formula	C <sub>8</sub> H <sub>5</sub> BrFN
Molecular Weight	214.04 g/mol
Chemical Structure	Br /C <sub>6</sub> H <sub>3</sub> (F)(CH <sub>2</sub> CN)

## Spectroscopic Data

While a complete set of experimentally verified spectroscopic data from a single peer-reviewed source is not readily available in the public domain, the following sections present predicted data and typical spectral characteristics for this compound based on its structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons. The chemical shifts ( $\delta$ ) are predicted to be in the following regions:

- Aromatic Protons (3H): Approximately 7.0-7.8 ppm. The splitting pattern will be complex due to coupling with each other and with the fluorine atom.
- Methylene Protons (-CH<sub>2</sub>CN) (2H): Approximately 3.8-4.2 ppm, appearing as a singlet.

<sup>13</sup>C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. Predicted chemical shifts are:

- Aromatic Carbons (6C): Approximately 110-165 ppm. The carbon attached to the fluorine atom will show a large coupling constant (<sup>1</sup>J C-F).
- Methylene Carbon (-CH<sub>2</sub>CN) (1C): Approximately 20-30 ppm.
- Nitrile Carbon (-CN) (1C): Approximately 115-120 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum of **4-Bromo-2-fluorobenzyl cyanide** is expected to exhibit characteristic absorption bands for its functional groups:

Wavenumber (cm <sup>-1</sup> )	Functional Group
~ 2250	C≡N (Nitrile) stretch
~ 3050-3100	C-H (Aromatic) stretch
~ 2900-3000	C-H (Methylene) stretch
~ 1400-1600	C=C (Aromatic) stretch
~ 1000-1200	C-F stretch
~ 500-700	C-Br stretch

## Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI), is expected to show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a characteristic M+2 isotope peak with nearly equal intensity to the molecular ion peak will be observed.

m/z	Interpretation
213/215	[M] <sup>+</sup> (Molecular ion)
134	[M - Br] <sup>+</sup>
174/176	[M - CN] <sup>+</sup>
107	[C <sub>7</sub> H <sub>4</sub> F] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key experiments cited.

## NMR Spectroscopy

Sample Preparation:

- Accurately weigh 10-20 mg of **4-Bromo-2-fluorobenzyl cyanide**.

- Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Transfer the solution to a 5 mm NMR tube.

#### Instrumentation and Data Acquisition:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR:
  - Pulse sequence: Standard single-pulse experiment.
  - Number of scans: 16-64.
  - Relaxation delay: 1-2 seconds.
- $^{13}\text{C}$  NMR:
  - Pulse sequence: Proton-decoupled pulse sequence.
  - Number of scans: 1024 or more, depending on sample concentration.
  - Relaxation delay: 2-5 seconds.

## IR Spectroscopy

#### Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of **4-Bromo-2-fluorobenzyl cyanide** with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

#### Instrumentation and Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

- Scan range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of scans: 16-32.

## Mass Spectrometry

### Sample Preparation:

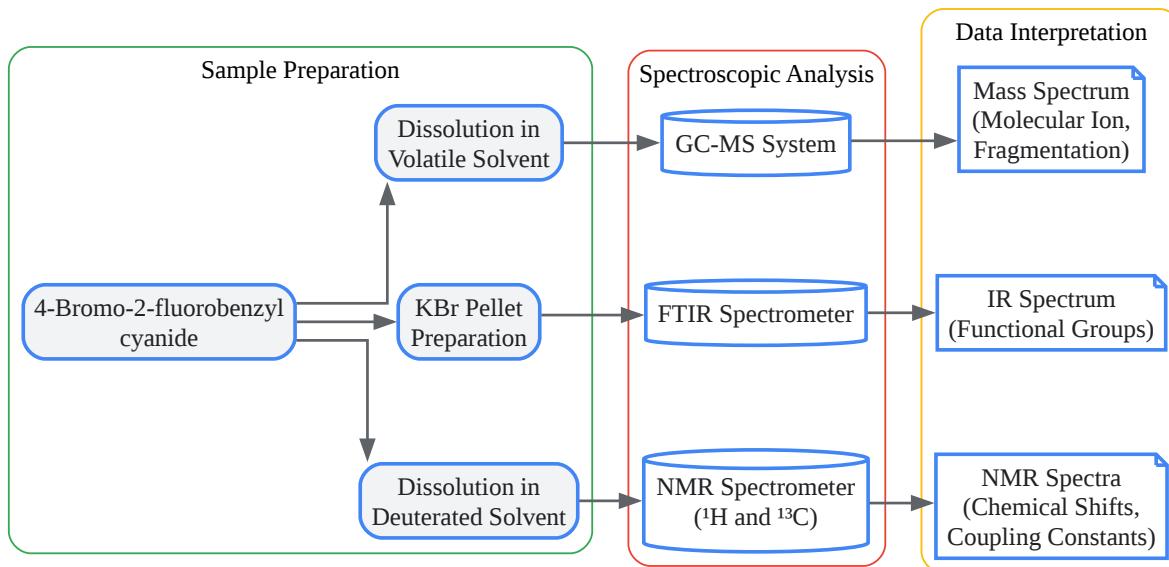
- Dissolve a small amount of **4-Bromo-2-fluorobenzyl cyanide** in a volatile organic solvent (e.g., methanol, dichloromethane).
- The concentration should be approximately 1 mg/mL.

### Instrumentation and Data Acquisition (GC-MS):

- Gas Chromatograph (GC):
  - Injector temperature: 250 °C.
  - Oven program: Start at a suitable temperature (e.g., 80 °C), ramp up to a final temperature (e.g., 280 °C).
  - Carrier gas: Helium.
- Mass Spectrometer (MS):
  - Ionization mode: Electron Ionization (EI) at 70 eV.
  - Mass range: 50-500 amu.
  - Ion source temperature: 230 °C.

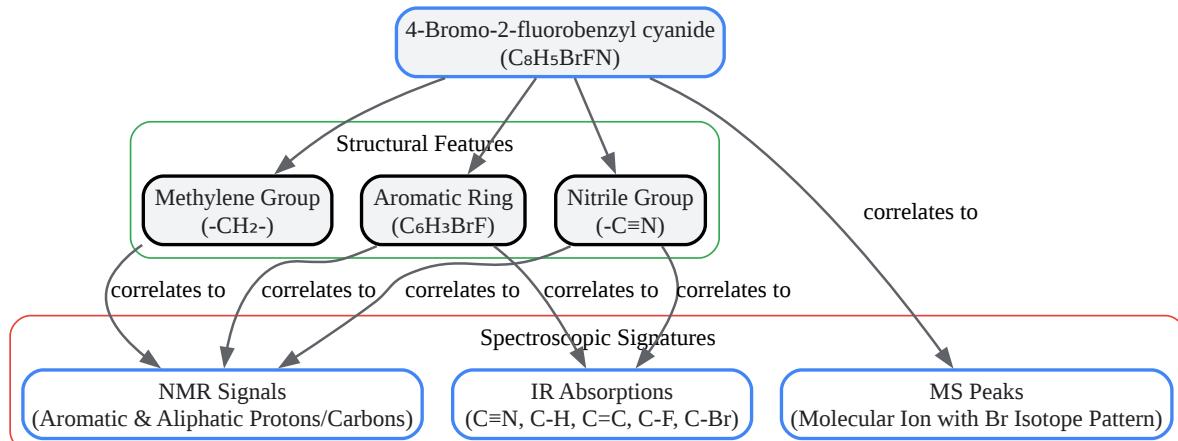
## Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **4-Bromo-2-fluorobenzyl cyanide**.



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Caption: Workflow for Spectroscopic Analysis.



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Caption: Structure-Spectra Correlation.

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